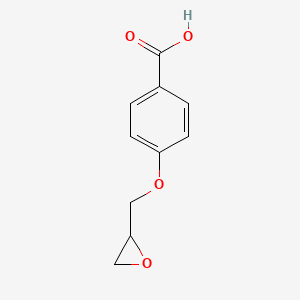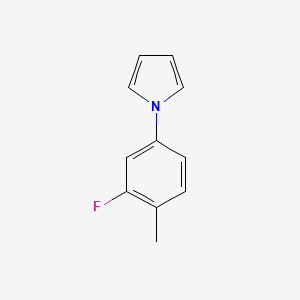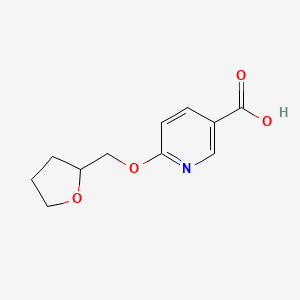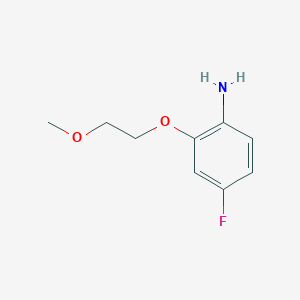
Piperazin-Dihydroiodid
Übersicht
Beschreibung
Piperazine Dihydriodide, also known as 哌嗪二氢碘酸盐 in Chinese, has the chemical formula C4H12I2N2 and a molecular weight of 341.96042 . It is used for research and development purposes .
Synthesis Analysis
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is the key component of several blockbuster drugs . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . The synthetic methods to afford functionalized piperazines with a focus on C–H functionalization have been presented .Molecular Structure Analysis
Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .Chemical Reactions Analysis
Piperazine-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .Physical and Chemical Properties Analysis
Piperazine typically appears as a clear, colorless liquid, or white crystalline solid . It is hygroscopic, which means it readily absorbs water from the environment .Wissenschaftliche Forschungsanwendungen
Solarzellenmaterialien
Piperazin-Dihydroiodid (PZDI) hat sich im Bereich der Solarzellenmaterialien als bemerkenswert wirksam erwiesen . Es zeichnet sich durch einen Alkylkern und ein elektronenreiches -NH-Terminal aus, was zur Minderung von Oberflächen- und Volumendefekten sowie zur Modifizierung der Oberflächenchemie beiträgt . Die Oberflächenpassivierung durch PZDI mindert die Kristallspannung und verbessert die Effizienz der Ladungsträgergewinnung . Dies hat zu einem beeindruckenden Wirkungsgrad des Bauelements von 23,17 % (1 cm² Fläche) mit überlegener Langzeitstabilität geführt .
Molekulare Passivierung
Molekulare Passivierung stellt einen vielversprechenden Weg dar, um sowohl die Effizienz als auch die Betriebsstabilität von Perowskit-Solarzellen zu verbessern . PZDI hat sich in dieser Hinsicht als wirksam erwiesen und die Defektdichte im Perowskitfilm reduziert sowie die Ionenwanderung unterdrückt .
DNA- und RNA-Desoxygenierung
In der Laborforschung wurde this compound als Desoxygenierungsreagenz für DNA und RNA verwendet . Es wird zur alternativen Modifizierung von Proteinen verwendet .
Medizinische Chemie
Trotz seiner breiten Anwendung in der medizinischen Chemie ist die strukturelle Vielfalt von Piperazinen begrenzt . Allerdings wurden große Fortschritte bei der C–H-Funktionalisierung der Kohlenstoffatome des Piperazinrings erzielt .
Synthese von organisch-anorganischen Perowskit-Vorstufen
This compound wird bei der Synthese von organisch-anorganischen Perowskit-Vorstufen verwendet . Diese Vorstufen sind Schlüsselkomponenten bei der Herstellung von Perowskit-Solarzellen .
Chemische Industrie
This compound ist im Handel erhältlich und wird in verschiedenen Anwendungen in der chemischen Industrie eingesetzt . Es wird in der Regel im festen Zustand verkauft und unter Inertgas gelagert .
Wirkmechanismus
Target of Action
Piperazine Dihydriodide primarily targets the GABA receptors in the muscle membrane . The GABA receptors play a crucial role in inhibitory neurotransmission, and their activation leads to hyperpolarization of nerve endings .
Mode of Action
Piperazine Dihydriodide acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
The presence of two nitrogen atoms in the piperazine ring is known to improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines . These nitrogen atom sites serve as hydrogen
Safety and Hazards
Zukünftige Richtungen
Piperazine Dihydriodide has been used to modulate the crystallization kinetics of FASnI3 through a non‐classical nucleation mechanism based on pre‐nucleation clusters (PNCs) . This has led to a high‐quality perovskite film with lower defect density . The PDI2 buffer layer is able to lubricate the mismatched thermal expansion between perovskite and substrate, resulting in the release of lattice strain and thus a void-free buried interface . This method has led to a conspicuous photovoltaic performance improvement for FASnI3‐based perovskite solar cells .
Biochemische Analyse
Biochemical Properties
Piperazine Dihydriodide plays a significant role in biochemical reactions, particularly in the stabilization of certain compounds. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For example, Piperazine Dihydriodide has been shown to enhance the thermal stability of perovskite materials by forming a Ruddlesden–Popper 2D structure . This interaction involves the insertion of Piperazine Dihydriodide cations between layered perovskites, which helps maintain the photoactive phase of the material.
Cellular Effects
Piperazine Dihydriodide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, Piperazine Dihydriodide has been used in the development of perovskite solar cells, where it mitigates surface and bulk defects, thereby improving the stability and efficiency of the cells . This compound’s ability to modify surface chemistry and interfacial energy bands plays a crucial role in its cellular effects.
Molecular Mechanism
The molecular mechanism of Piperazine Dihydriodide involves its interaction with biomolecules at the molecular level. Piperazine Dihydriodide acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This binding interaction leads to the hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain parasites. Additionally, Piperazine Dihydriodide has been shown to inhibit the metabolism of succinic acid in ascarids, disrupting their energy management .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazine Dihydriodide change over time. The compound exhibits remarkable stability, maintaining its effectiveness in various applications. For instance, in perovskite solar cells, Piperazine Dihydriodide has been shown to enhance thermal stability, preventing phase transitions even after prolonged exposure to high temperatures . This stability is crucial for long-term applications and ensures consistent performance over time.
Dosage Effects in Animal Models
The effects of Piperazine Dihydriodide vary with different dosages in animal models. Studies have shown that dogs, cats, and livestock tolerate Piperazine Dihydriodide well, with a safety margin of approximately 3 in cats and 6 in horses . At higher doses, Piperazine Dihydriodide can cause neurotoxic symptoms, including salivation, vomiting, diarrhea, trembling, and convulsions . These adverse effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Piperazine Dihydriodide is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit the metabolism of succinic acid in ascarids, affecting their energy management . Additionally, Piperazine Dihydriodide’s interaction with GABA receptors influences neurotransmitter activity, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, Piperazine Dihydriodide is transported and distributed through interactions with transporters and binding proteins. In perovskite solar cells, Piperazine Dihydriodide cations are inserted between layered perovskites, forming a Ruddlesden–Popper 2D structure that enhances thermal stability . This distribution mechanism is crucial for maintaining the compound’s effectiveness in various applications.
Subcellular Localization
The subcellular localization of Piperazine Dihydriodide affects its activity and function. In perovskite solar cells, Piperazine Dihydriodide is localized within the perovskite layers, where it stabilizes the photoactive phase and prevents degradation . This targeted localization is essential for the compound’s role in enhancing the stability and efficiency of perovskite materials.
Eigenschaften
IUPAC Name |
piperazine;dihydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2HI/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCGFUVVXNFSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.I.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58464-47-4 | |
| Record name | Piperazine Dihydriodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Piperazine Dihydriodide improve the performance of perovskite solar cells?
A1: PDI2 acts as a buffer layer between the perovskite film and the substrate. [, ] This is crucial because it mitigates the negative effects of lattice strain caused by the different thermal expansion rates of these two materials. By accommodating this strain, PDI2 facilitates the formation of a smoother, more uniform perovskite film with fewer defects. [, ] This, in turn, improves charge transport within the solar cell, leading to higher power conversion efficiency. [, ]
Q2: Does Piperazine Dihydriodide impact the stability of perovskite solar cells?
A2: Yes, research indicates that PDI2 significantly enhances the operational stability of perovskite solar cells. [, ] It effectively suppresses the formation of voids at the buried interface between the perovskite layer and the substrate, which are known to contribute to device degradation. [] This enhanced stability is reflected in the prolonged operational lifetime observed in devices incorporating PDI2. [, ]
Q3: Beyond its role as a buffer layer, does Piperazine Dihydriodide interact with the perovskite material itself?
A3: Research suggests that PDI2 can interact directly with the perovskite material, specifically influencing its crystallization kinetics. [] In the case of FASnI3-based perovskites, PDI2 promotes the formation of pre-nucleation clusters in the precursor solution. [] These clusters act as a kind of "stepping stone" for perovskite crystal formation, leading to a higher quality film with fewer defects and improved performance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)
